p-Cresol hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

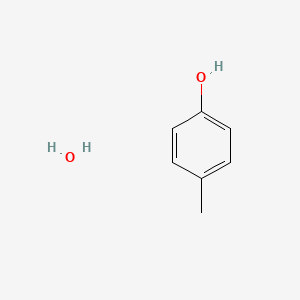

p-Cresol (4-methylphenol) is a phenolic compound with a methyl group at the para position of the benzene ring. It is a uremic toxin, a byproduct of gut microbiota metabolism, and a known environmental contaminant.

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Sulfonation and Hydrolysis: Industrially, p-cresol is prepared by sulfonating toluene with sulfuric acid to form toluene sulfonic acid, which is then hydrolyzed to produce p-cresol .

Reaction: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ] [ \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + 2\text{NaOH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

-

Extraction from Coal Tar: p-Cresol can also be extracted from coal tar through fractional distillation .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation: p-Cresol undergoes oxidation to form p-hydroxybenzaldehyde or p-benzoquinone under specific conditions .

Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Conditions: Acidic or basic medium, elevated temperatures.

-

Reduction: p-Cresol can be reduced to form 4-methylcyclohexanol .

Reagents: Hydrogen gas (H₂), metal catalysts such as platinum (Pt) or palladium (Pd).

Conditions: High pressure, elevated temperatures.

-

Substitution: p-Cresol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Conditions: Vary depending on the specific substitution reaction.

Major Products:

Oxidation: p-Hydroxybenzaldehyde, p-Benzoquinone.

Reduction: 4-Methylcyclohexanol.

Substitution: p-Nitrocresol, p-Sulfonic acid derivatives, p-Halocresols.

Scientific Research Applications

Chemistry:

Synthesis of Antioxidants: p-Cresol is used as a precursor in the synthesis of antioxidants such as butylated hydroxytoluene (BHT).

Crystallization Solvent: It is widely used as a solvent in crystallization processes.

Biology and Medicine:

Pharmaceuticals: p-Cresol is used in the synthesis of various pharmaceuticals, including antiseptics and disinfectants.

Biomarker: It is studied as a biomarker for certain metabolic disorders and diseases.

Industry:

Dyes and Pigments: p-Cresol is used in the production of dyes and pigments.

Plastic Production: It is a component in the manufacture of certain types of plastics and polymers.

Mechanism of Action

Mechanism:

Comparison with Similar Compounds

Comparison with Structural Isomers: m-Cresol and o-Cresol

Comparison with Other Phenolic Compounds

p-Aminophenol vs. p-Cresol in Dimer Interactions

- Hydrogen Bonding vs. π-Stacking: In the p-Aminophenol…p-Cresol dimer, π-stacking dominates, whereas the (p-Cresol)₂ homodimer favors hydrogen bonding . Both isomers (HB and π-stacked) are isoenergetic in p-Aminophenol…p-Cresol, but spectroscopic signatures differ .

Phenol (C₆H₅OH)

- Toxicity: Phenol is less cytotoxic than p-Cresol in renal and hepatic models .

- Analytical Detection: p-Cresol is detected at higher concentrations in human feces (50 µg/g) compared to phenol (1 µg/g) .

Comparison with Uremic Toxins

Relative Toxicity in Hepatic Models

- Indole and p-Cresol are both discriminators in smoker vs. non-smoker biofluids, but indole has higher diagnostic accuracy (AUC = 0.758 vs. 0.627 for p-Cresol) .

Comparison with Metabolites: p-Cresol Sulfate and Glucuronide

| Metabolite | Formation Rate | Toxicity Contribution |

|---|---|---|

| p-Cresol Glucuronide | Linear accumulation | Negligible |

| p-Cresol Sulfate | Linear accumulation | Not directly toxic |

Degradation Pathways in Environmental Systems

Microbial Degradation by Pseudomonas putida

- p-Cresol : Metabolized via catechol intermediates (meta-cleavage pathway) .

- m-Cresol: Processed via gentisate pathway when induced by 3,5-xylenol .

- Implication : Pathway divergence highlights substrate-specific enzyme induction, affecting bioremediation strategies.

Anti-Inflammatory Activity: p-Cresol vs. Its Dimer

| Compound | Cytotoxicity (RAW264.7) | NF-κB Inhibition | COX-2 Suppression |

|---|---|---|---|

| p-Cresol | Low | Weak | Weak |

| p-Cresol Dimer | Moderate | High | High |

- Key Finding : Dimerization enhances anti-inflammatory activity, likely due to increased electronegativity .

Analytical Detection in Complex Matrices

| Matrix | LOD (p-Cresol) | Method |

|---|---|---|

| Urine | 10 ng/mL | HPLC-fluorescence |

| Feces | 100 ng/g | Vacuum microdistillation + HPLC |

| Cheese | Not quantified | GC-MS after derivatization |

- Note: p-Cresol’s role in cheese flavor vs. contamination remains debated .

Biological Activity

p-Cresol, also known as 4-methylphenol, is a phenolic compound that exhibits significant biological activity. It is a natural product found in various sources, including food, crude oil, and coal tar. p-Cresol hydrate specifically refers to its hydrated form, which may influence its biological properties. This article reviews the biological activities of this compound, focusing on its anti-inflammatory properties, metabolic pathways, and implications in health and disease.

p-Cresol has the chemical formula C7H8O and is characterized by a hydroxyl group (-OH) attached to a methyl-substituted benzene ring. Its structure allows it to participate in various biochemical reactions, influencing its biological activity.

1. Anti-inflammatory Effects

Research indicates that p-cresol exhibits anti-inflammatory properties, particularly when dimerized. In studies involving RAW264.7 cells, p-cresol dimer showed potent inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (Cox2) expression and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation at concentrations as low as 10−5 M. In contrast, the monomeric form of p-cresol demonstrated weaker activity .

| Compound | Concentration (M) | Cox2 Inhibition | NF-κB Activation |

|---|---|---|---|

| p-Cresol Dimer | 10−5 | High | High |

| p-Cresol | 10−5 | Moderate | Low |

| BHA | 10−4 | None | None |

The dimerization process enhances the electronegativity and overall anti-inflammatory activity of p-cresol .

2. Metabolism and Toxicity

p-Cresol is a significant end-product of protein metabolism and is known to accumulate in individuals with renal failure due to impaired clearance. It binds strongly to plasma proteins (up to 100% under normal conditions), which affects its bioavailability and potential toxicity . Elevated levels of free p-cresol have been associated with various health issues, including inflammation and toxicity in renal patients.

In vitro studies have shown that p-cresol can inhibit polymorphonuclear leukocyte responses, suggesting its role in modulating immune responses . Moreover, it has been observed that conjugation with sulfate or glucuronide reduces its lipophilicity and mitigates its toxic effects.

3. Impact on Cellular Functions

Studies have demonstrated that p-cresol influences several cellular functions:

- Cell Growth : In hepatocyte cultures, p-cresol increased aluminum uptake dose-dependently while decreasing cell growth and increasing AST release .

- Macrophage Activity : It inhibits the release of platelet-activating factor from rat peritoneal macrophages, indicating an immunomodulatory effect .

Case Studies

Several case studies have explored the implications of elevated p-cresol levels in clinical settings:

- Case Study 1 : In patients undergoing hemodialysis, elevated serum levels of p-cresol were correlated with inflammatory markers. The administration of oral sorbents like AST-120 was shown to reduce serum p-cresol levels effectively .

- Case Study 2 : A cohort study involving chronic kidney disease patients revealed that increased dietary protein intake led to higher urinary excretion of p-cresol, underscoring its role as a biomarker for protein metabolism and renal function .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify p-cresol in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the standard method, utilizing characteristic ions (e.g., m/z 107, 108, and 77) for identification and quantification. For isomer separation (e.g., m-cresol vs. p-cresol), specialized GC columns or HPLC with UV detection are recommended . In biological studies, ELISA assays are employed to measure biomarkers like PAI-1 or suPAR in cell culture supernatants .

Q. How can researchers determine the stability of p-cresol clathrates under varying experimental conditions?

Equilibrium dissociation pressures at different temperatures and gas compositions (e.g., methane, nitrogen) are measured using high-pressure reactors. Data interpretation involves comparing clathrate phase diagrams to theoretical models, with corrections for deviations caused by impurities or non-ideal gas behavior .

Q. What are standard protocols for handling p-cresol in laboratory settings to ensure safety?

Key precautions include:

- Using PPE (gloves, goggles, lab coats) and working in fume hoods.

- Storing p-cresol in airtight containers away from oxidizers.

- Implementing spill containment protocols due to its aquatic toxicity .

- Regularly monitoring airborne concentrations with gas sensors.

Q. Which model organisms are suitable for studying p-cresol biodegradation?

Pseudomonas putida and Alcaligenes eutrophus are well-characterized for their catechol meta-cleavage pathways, enabling degradation via enzymes like 4-cresol dehydrogenase . The green alga Scenedesmus obliquus is also used for bioremediation studies, combining biomass production with detoxification .

Advanced Research Questions

Q. How can contradictory data between laboratory and field studies on p-cresol biodegradation be resolved?

Discrepancies often arise from environmental variables (e.g., competing metabolites, pH fluctuations). Researchers should:

- Conduct in situ microcosm experiments using groundwater samples from contaminated sites.

- Apply metagenomic profiling to identify microbial consortia and pathway interactions.

- Compare degradation rates under controlled lab conditions (e.g., enrichment cultures) with field data .

Q. What experimental designs are optimal for assessing p-cresol-induced cytotoxicity and mechanistic pathways?

- Cell lines: Use endothelial (EAHY) or monocytic (U937) cells exposed to p-cresol (50–750 mM).

- Assays: MTT for viability, flow cytometry for cell cycle arrest (S-phase), and DCF fluorescence for ROS generation.

- Statistical rigor: Perform ≥5 independent replicates with ANOVA and post-hoc Tukey tests to validate significance (p < 0.05) .

Q. What strategies can distinguish p-cresol isomers in complex environmental matrices?

- GC-MS: Optimize column polarity (e.g., DB-5ms) and monitor isomer-specific fragmentation patterns.

- NMR: Use 2D HSQC to resolve overlapping proton signals between m- and p-cresol.

- Reference standards: Cross-validate with NIST spectral libraries and synthetic cresol isomers .

Q. How does hypoalbuminemia influence the toxicity of free p-cresol in clinical studies?

Free p-cresol correlates inversely with serum albumin levels. Researchers must:

- Measure both total and free p-cresol (via ultrafiltration) in patient sera.

- Use multivariate Cox regression to account for albumin as a confounding variable.

- Validate findings with in vitro leukocyte chemiluminescence assays to assess immune suppression .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in p-cresol adsorption studies using activated carbon?

- Variables to control: pH (optimal range: 5–7), temperature (20–40°C), and competing organics.

- Modeling: Apply Langmuir isotherms and intra-particle diffusion models to differentiate chemisorption vs. physisorption.

- Validation: Replicate experiments with standardized carbon (e.g., NORIT®) and report BET surface area .

Q. What methodologies confirm the polymorphic stability of p-cresol in crystallography studies?

Properties

IUPAC Name |

4-methylphenol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPCZHKDJAVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.